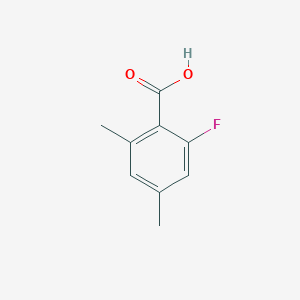
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.458. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has highlighted the potential anticancer properties of related urea derivatives in various studies. For example, a study by Bazin et al. (2016) explored the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas and their antiproliferative activity targeting P53 in non-small cell lung cancer cell lines. The compound displayed cytostatic activity and induced overexpression of the TP53 gene, suggesting a promising avenue for reactivating p53 mutant in lung cancer treatment (Bazin et al., 2016). Additionally, Abdelall et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one derivative exhibiting potent inhibitory activity (Abdelall et al., 2014).
Antibacterial Properties
A study by Azab et al. (2013) aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This research resulted in the creation of several compounds with high antibacterial activity, demonstrating the potential of such chemical structures in developing new antimicrobial agents (Azab et al., 2013).
Chemical Synthesis and Heterocyclic Compounds
Various studies have focused on the synthesis and characterization of heterocyclic derivatives from urea compounds, showing a broad range of applications. For instance, Khan et al. (2014) reported the green synthesis and antibacterial activity of pyrazoline and pyrimidine derivatives from a specific propenone derivative, demonstrating both the synthetic approach and the biological activity of these compounds (Khan et al., 2014). Another study by Hafez and El-Gazzar (2020) synthesized a novel series of pyridine derivatives bearing biologically active heterocyclic rings, including imidiazolyl, pyrazolyl, and urea derivatives, highlighting their promising anticancer agents (Hafez & El-Gazzar, 2020).
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-15-4-5-16(2)19(14-15)26-22(30)25-18-8-6-17(7-9-18)24-20-10-11-21(28-27-20)29-13-3-12-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUROZZHZVSFURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


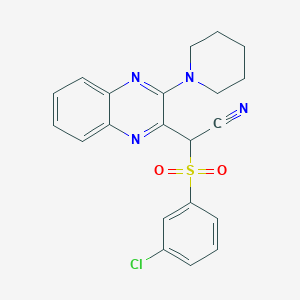
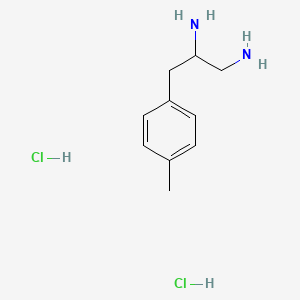
![3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2773493.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2773494.png)
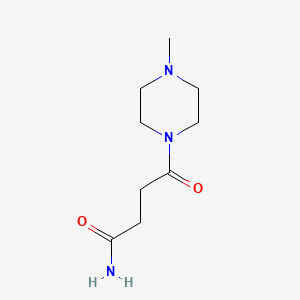
![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2773496.png)
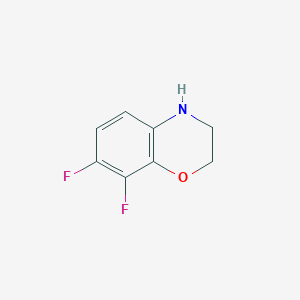
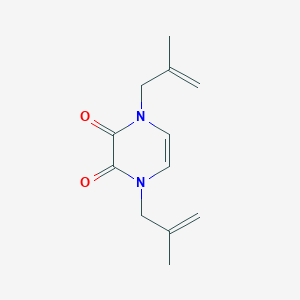
![N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2773500.png)
![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2773502.png)
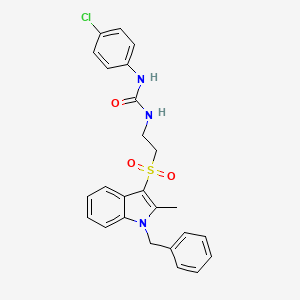
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B2773505.png)
